Methyl 4-amino-2-fluoro-5-methylbenzoate
Description
Methyl 4-amino-2-fluoro-5-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group (-NH₂) at position 4, a fluorine atom at position 2, and a methyl group (-CH₃) at position 4. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of its substituents: the electron-withdrawing fluorine enhances stability and metabolic resistance, while the amino group provides reactivity for further functionalization.
Properties
IUPAC Name |
methyl 4-amino-2-fluoro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSATQZZQGSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211392 | |
| Record name | Benzoic acid, 4-amino-2-fluoro-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427398-87-5 | |
| Record name | Benzoic acid, 4-amino-2-fluoro-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427398-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-amino-2-fluoro-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-fluoro-5-methyl-benzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-fluoro-5-methylbenzoate typically involves the esterification of 4-amino-2-fluoro-5-methylbenzoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-2-fluoro-5-methylbenzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Methyl 4-amino-2-fluoro-5-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Medicine: Its structural features allow it to interact with biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-fluoro-5-methylbenzoate involves its interaction with specific molecular targets. The amino and fluorine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The biological and physicochemical properties of methyl benzoate derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects on Reactivity: The amino group at position 4 (target compound) versus position 5 () alters electronic distribution. The para-amino group in the target compound may enhance resonance stabilization compared to meta-amino analogs. Fluorine at position 2 (common in all analogs) increases lipophilicity and metabolic stability by resisting oxidative degradation .
Steric and Electronic Differences: The methyl group at position 5 (target compound) introduces steric hindrance but less polarity compared to the methoxy group at position 4 in ’s compound. This difference may influence solubility; methoxy derivatives generally exhibit higher water solubility due to hydrogen bonding .
Biological Activity: Methyl benzoates with amino and fluoro substituents (e.g., ) are often intermediates in drug discovery, particularly for kinase inhibitors or antimicrobial agents. The target compound’s methyl group may enhance membrane permeability compared to methoxy analogs . Compounds like those in (e.g., metsulfuron-methyl) demonstrate pesticidal activity, suggesting that fluorine and amino groups in specific positions can confer herbicidal properties. However, the target compound’s lack of sulfonylurea groups limits direct pesticidal relevance .
Table 2: Physicochemical Properties
- LogP Trends : The target compound’s higher LogP (estimated) compared to methoxy analogs suggests greater lipophilicity, favoring blood-brain barrier penetration in drug design .
- Synthetic Challenges : Introducing a methyl group at position 5 (target compound) may require precise Friedel-Crafts alkylation or Suzuki coupling, whereas methoxy groups () often necessitate protection strategies to avoid side reactions .
Biological Activity
Methyl 4-amino-2-fluoro-5-methylbenzoate is a compound of significant interest in biological and medicinal chemistry due to its unique structural features, which confer various biological activities. This article delves into its biological activity, mechanisms of action, potential applications in drug design, and relevant research findings.
Chemical Structure and Properties
This compound possesses the following chemical structure:
- Molecular Formula : C9H10FNO2
- Molecular Weight : 185.18 g/mol
The presence of an amino group, a fluorine atom, and a methyl ester group enhances its reactivity and interaction with biological targets. The fluorine atom increases lipophilicity, potentially improving membrane permeability and binding affinity to proteins and enzymes.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzymatic Interactions : This compound can act as a substrate or inhibitor for specific enzymes, modulating their activity through competitive inhibition or allosteric effects. The amino group facilitates hydrogen bonding, while the fluorine atom may enhance binding through halogen bonding interactions.
- Receptor Binding : It has been shown to interact with cell surface receptors, influencing signal transduction pathways. This interaction can lead to altered cellular responses, making it a candidate for therapeutic applications.
- Nucleic Acid Interaction : Preliminary studies suggest that it may bind to DNA/RNA, potentially affecting gene expression and protein synthesis.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in different therapeutic areas:
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
